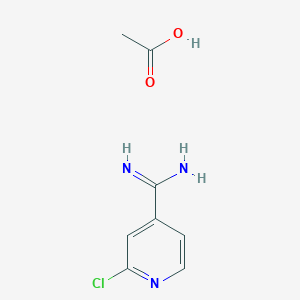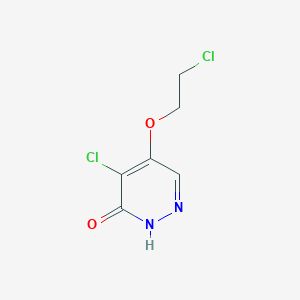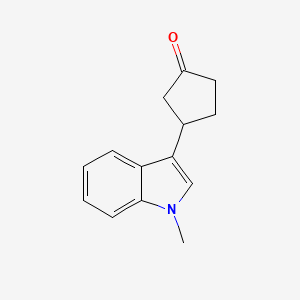
(9H-Carbazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Carbazol-4-yl)boronic acid: is an organic compound with the chemical formula C18H14BNO2 . It is a derivative of carbazole, a heterocyclic aromatic compound, and contains a boronic acid functional group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Carbazol-4-yl)boronic acid typically involves the reaction of carbazole derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated carbazole reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and catalyst concentration. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (9H-Carbazol-4-yl)boronic acid undergoes various chemical reactions, including:
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, DMF, and dichloromethane (DCM) are commonly used.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Applications De Recherche Scientifique
Chemistry: (9H-Carbazol-4-yl)boronic acid is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through coupling reactions .
Biology and Medicine: Research is ongoing into the potential biological activities of carbazole derivatives, including their use as anticancer and antimicrobial agents .
Industry: In the electronics industry, this compound is used in the synthesis of materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism of action of (9H-Carbazol-4-yl)boronic acid in coupling reactions involves the formation of a palladium complex with the boronic acid and the halogenated carbazole. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired biaryl product .
Comparaison Avec Des Composés Similaires
- (9H-Carbazol-3-yl)boronic acid
- (9H-Carbazol-9-yl)phenylboronic acid
- (9H-Carbazol-2-yl)boronic acid
Uniqueness: (9H-Carbazol-4-yl)boronic acid is unique due to its specific substitution pattern on the carbazole ring, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in the synthesis of certain biaryl compounds and materials for electronic applications .
Propriétés
Formule moléculaire |
C12H10BNO2 |
|---|---|
Poids moléculaire |
211.03 g/mol |
Nom IUPAC |
9H-carbazol-4-ylboronic acid |
InChI |
InChI=1S/C12H10BNO2/c15-13(16)9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14-16H |
Clé InChI |
QHGKGSXVNLXRNT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C3=CC=CC=C3NC2=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)
